Methylhydrazine dihydrochloride

Description

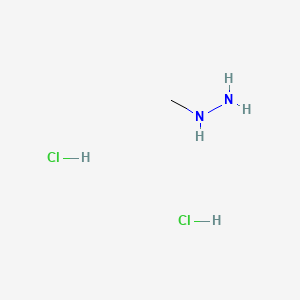

Structure

3D Structure of Parent

Properties

IUPAC Name |

methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWQGONZIWLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203897 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55330-60-4 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methylhydrazine dihydrochloride reaction mechanism with aldehydes

An In-Depth Technical Guide to the Reaction of Methylhydrazine Dihydrochloride with Aldehydes: Mechanism, Catalysis, and Practical Application

Executive Summary

The formation of hydrazones through the condensation of hydrazines with aldehydes and ketones is a cornerstone reaction in organic synthesis, with broad applications ranging from the synthesis of heterocyclic compounds to bioconjugation strategies in drug development.[1] This guide provides a detailed examination of the reaction between aldehydes and methylhydrazine, specifically when the latter is supplied as its dihydrochloride salt. We will dissect the core reaction mechanism, explore the critical influence of pH and catalysis, and provide field-proven experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this fundamental transformation.

Foundational Principles of Hydrazone Formation

The Nucleophilic Addition-Elimination Cascade

The reaction between an aldehyde and methylhydrazine to form a methylhydrazone is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[2] In this process, two molecules combine to form a larger molecule with the concurrent loss of a small molecule, in this case, water.[2] The overall transformation involves the replacement of the carbonyl oxygen (=O) of the aldehyde with the methylhydrazinyl group (=N-NHCH₃).[1]

The Reactants: Aldehyde Electrophilicity and Methylhydrazine Nucleophilicity

The reaction is predicated on the inherent electronic properties of the reactants. The aldehyde's carbonyl carbon possesses a partial positive charge (δ+) due to the high electronegativity of the oxygen atom, making it an electrophilic center susceptible to nucleophilic attack.

Methylhydrazine (CH₃NHNH₂) features two nitrogen atoms, both with lone pairs of electrons. However, the terminal nitrogen (-NH₂) is more nucleophilic and is the one that initiates the attack on the carbonyl carbon. The adjacent methyl-substituted nitrogen is less nucleophilic due to steric hindrance and electronic effects.

The Role of this compound: A Stable Precursor

Free methylhydrazine is a flammable, hygroscopic, and toxic liquid, making it challenging to handle and store safely.[3][4] For this reason, it is often supplied and used as its dihydrochloride salt (CH₃NH₂NH₂·2HCl).[5] This salt is a stable, crystalline solid that is easier to weigh and manage.[5]

Crucially, in its protonated salt form, the methylhydrazine is not nucleophilic. The lone pairs on the nitrogen atoms are engaged in bonding with protons. Therefore, for the reaction to proceed, the methylhydrazine must be deprotonated in situ to liberate the free, nucleophilic base. This is typically achieved by adding a base (e.g., sodium acetate, triethylamine) or by conducting the reaction in a pH-controlled buffer system. This use of the salt provides a robust method for controlling the concentration of the active nucleophile.

The Core Reaction Mechanism

The formation of a methylhydrazone is a multi-step process that is highly dependent on the reaction's pH. The mechanism is most efficient under mildly acidic conditions (typically pH 4-6).[6]

Step-by-Step Mechanistic Walkthrough

The reaction proceeds through the following key steps, which are catalyzed by acid:

-

Activation of the Aldehyde: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile.

-

Nucleophilic Attack: The terminal nitrogen of the free methylhydrazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This can occur via an intramolecular shift or be mediated by the solvent, resulting in a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).

-

Elimination: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and regenerating the acid catalyst. The final product is the methylhydrazone.

Caption: Figure 1: Acid-Catalyzed Methylhydrazone Formation Mechanism

The Critical Role of pH

The rate of hydrazone formation is exquisitely sensitive to pH because of the conflicting requirements of the mechanistic steps.

-

At Low pH (Strongly Acidic): The methylhydrazine, being a base, becomes fully protonated (CH₃NHNH₃⁺). This protonation eliminates the lone pair on the terminal nitrogen, rendering it non-nucleophilic and halting the reaction.

-

At High pH (Neutral/Basic): While the methylhydrazine is in its free, nucleophilic form, there is an insufficient concentration of acid to effectively protonate the aldehyde's carbonyl group. The non-activated carbonyl carbon is less electrophilic, leading to a very slow rate of reaction.[7][8]

This delicate balance means the reaction rate is maximal in a mildly acidic "sweet spot," typically between pH 4 and 6, where there is a sufficient concentration of both the free nucleophile and the protonated aldehyde.

| pH Range | Concentration of Free Nucleophile | Carbonyl Activation (Protonation) | Overall Reaction Rate |

| < 3 (Strongly Acidic) | Very Low | High | Very Slow |

| 4 - 6 (Mildly Acidic) | Moderate | Moderate | Optimal |

| > 7 (Neutral/Basic) | High | Very Low | Very Slow |

| Table 1: The Influence of pH on the Rate of Methylhydrazone Formation |

Stereochemical Outcomes: Formation of (E/Z)-Isomers

The C=N double bond of the resulting methylhydrazone is stereogenic, meaning it can exist as two geometric isomers: (E) and (Z). Due to steric repulsion between the aldehyde's R-group and the methyl group on the hydrazine, the (E)-isomer is almost always the thermodynamically more stable and, therefore, the major or exclusive product formed.[9] The exclusive formation of (E)-diastereomers is a common finding in the structural characterization of similar N-acylhydrazones.[9]

Catalysis and Reaction Optimization

While pH control is paramount, specific catalysts can further accelerate the reaction, a critical consideration for applications like bioconjugation at physiological pH.[8]

General Acid Catalysis

Weak acids, such as acetic acid, can serve as effective general acid catalysts.[10] They facilitate the proton transfer steps, particularly the final dehydration of the carbinolamine intermediate, which is often the rate-limiting step of the overall process.

Nucleophilic Catalysis: The Aniline and Anthranilic Acid Paradigm

Aniline and its derivatives are well-established nucleophilic catalysts for hydrazone formation, especially at neutral pH.[7] The mechanism involves the rapid, reversible formation of a highly reactive protonated imine (a Schiff base) between the aniline catalyst and the aldehyde. This intermediate is then readily attacked by the hydrazine, displacing the aniline catalyst and forming the hydrazone product.

Studies have shown that anthranilic acids (which possess an ortho-carboxylic acid group) are superior catalysts to aniline.[7][11] The ortho-proton donor group is believed to facilitate intramolecular proton transfers, accelerating both the formation of the imine intermediate and the subsequent hydrazone.[7]

Impact of Substituents on Reaction Kinetics

The electronic nature of the aldehyde substrate significantly influences the reaction rate. Electron-withdrawing groups on the aldehyde's aromatic ring enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Conversely, electron-donating groups slow the reaction down.[8]

| Aldehyde | Substituent Type | Relative Rate (vs. Benzaldehyde) |

| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | ~4.5x faster[8] |

| Benzaldehyde | Neutral | 1.0 (Reference) |

| 4-Methoxybenzaldehyde | Strong Electron-Donating | Slower[8] |

| Table 2: Qualitative Effect of Aromatic Substituents on Hydrazone Formation Rates at pH 7.4. |

Experimental Protocols and Characterization

Protocol: General Synthesis of an Aldehyde Methylhydrazone

This protocol describes a standard laboratory procedure for the synthesis of a methylhydrazone from an aromatic aldehyde and this compound.

Causality Behind Choices:

-

Solvent: Ethanol is chosen as it readily dissolves the aldehyde and the reactants upon heating, and allows for easy crystallization of the product upon cooling.

-

Base: Sodium acetate is a weak base, perfect for neutralizing the HCl from the methylhydrazine salt to establish a mildly acidic buffered environment conducive to the reaction.

-

Molar Ratio: A slight excess of methylhydrazine is often used to ensure complete consumption of the aldehyde.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in ethanol.

-

Preparation of Hydrazine Solution: In a separate beaker, dissolve this compound (1.1 eq) and sodium acetate (2.2 eq) in a minimal amount of warm water, then add ethanol.

-

Reaction: Add the methylhydrazine solution to the aldehyde solution. If a precipitate does not form immediately, add a few drops of glacial acetic acid to catalyze the reaction.

-

Heating: Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified methylhydrazone product in a vacuum oven.

-

Characterization: Determine the melting point and characterize the product using NMR, IR, and mass spectrometry.

Workflow: Product Synthesis and Verification

Caption: Figure 2: Experimental Workflow for Synthesis and Verification.

Characterization Techniques: An NMR-Centric Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the formation and structure of the methylhydrazone product.[9][12][13]

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H NMR | Imine H (-CH=N-) | 7.5 - 8.5 | A singlet, characteristic of the newly formed C=N bond. |

| Amine H (-NH-) | 9.0 - 11.0 | A broad singlet, which is exchangeable with D₂O. | |

| Methyl H (-N-CH₃) | 2.5 - 3.5 | A singlet integrating to 3 protons. | |

| ¹³C NMR | Imine C (-CH=N-) | 135 - 160 | The carbon of the C=N double bond, shifted downfield from typical alkene carbons. |

| Methyl C (-N-CH₃) | 30 - 40 | The carbon of the methyl group attached to nitrogen. | |

| Table 3: Typical ¹H and ¹³C NMR Spectroscopic Data for Aldehyde Methylhydrazones. |

Applications in Research and Drug Development

The methylhydrazone linkage is valuable in several scientific domains:

-

Bioconjugation: The reaction is used to link drugs to antibodies or other biomolecules, forming antibody-drug conjugates (ADCs). The stability of the hydrazone bond is often pH-dependent, allowing for drug release in the acidic environment of lysosomes.[1]

-

Synthesis of Heterocycles: Hydrazones are key intermediates in the synthesis of nitrogen-containing heterocyclic compounds like pyrazoles and indoles.[14]

-

Analytical Chemistry: The reaction with reagents like 2,4-dinitrophenylhydrazine (a related hydrazine) is a classic qualitative test for aldehydes and ketones, forming a brightly colored precipitate.[2]

Conclusion

The reaction of this compound with aldehydes is a robust and versatile method for forming methylhydrazones. A comprehensive understanding of the underlying nucleophilic addition-elimination mechanism, particularly its dependence on a carefully controlled mildly acidic environment, is essential for optimizing reaction outcomes. The use of the dihydrochloride salt provides a stable and manageable precursor, while the strategic application of acid or nucleophilic catalysts can significantly enhance reaction rates. Coupled with definitive characterization by NMR spectroscopy, this reaction remains a powerful tool in the arsenal of synthetic, medicinal, and analytical chemists.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 55330-60-4: this compound [cymitquimica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Importance of ortho proton donors in catalysis of hydrazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrazone synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data of Methylhydrazine Dihydrochloride (NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of methylhydrazine dihydrochloride. Due to the limited availability of direct experimental spectra for this compound in public databases, this document establishes a robust predictive framework. By critically examining the spectroscopic data of closely related compounds—methylhydrazine (free base), methylhydrazine monohydrochloride, and hydrazine dihydrochloride—we can confidently anticipate and interpret the spectral characteristics of the dihydrochloride salt. This approach not only offers valuable insights for the characterization of this compound but also serves as a methodological template for the analysis of similar small molecules where reference data is scarce.

The Rationale for a Predictive Approach

Methylhydrazine and its salts are important reagents and intermediates in organic synthesis and have been utilized in pharmaceutical and agrochemical research. Accurate spectroscopic characterization is paramount for confirming the identity and purity of these compounds. While extensive spectral libraries exist for a vast number of molecules, specific salts like this compound may not have readily available public data.

In such instances, a deep understanding of fundamental spectroscopic principles allows for the accurate prediction of spectral features. The protonation of the nitrogen atoms in methylhydrazine to form the mono- and dihydrochloride salts induces significant changes in the electronic environment of the molecule. These changes manifest as predictable shifts in NMR signals and alterations in the vibrational modes observed in IR spectroscopy. By analyzing the empirical data of the parent molecule and its singly protonated form, we can logically deduce the spectroscopic properties of the doubly protonated species.

This guide will first present the available experimental data for methylhydrazine and its monohydrochloride, followed by a detailed, reasoned prediction of the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Spectroscopic Analysis of Precursor and Related Compounds

A thorough understanding of the spectroscopic characteristics of methylhydrazine and its monohydrochloride is essential for predicting the data for the dihydrochloride.

Methylhydrazine (Free Base)

Chemical Structure:

Structure of Methylhydrazine

¹H NMR Spectroscopy: The proton NMR spectrum of methylhydrazine is characterized by signals corresponding to the methyl protons and the amine protons. The chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. In a non-protic solvent like CDCl₃, the following approximate chemical shifts are observed[1][2]:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~3.21 | Broad Singlet |

| -CH₃ | ~2.62 | Singlet |

| -NH- | Exchangeable | Broad Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum of methylhydrazine is simple, showing a single resonance for the methyl carbon.

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~40-45 |

Infrared (IR) Spectroscopy: The IR spectrum of methylhydrazine exhibits characteristic vibrational modes for N-H and C-H bonds[3][4][5].

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 2950-2850 | C-H stretching |

| 1600-1580 | N-H bending (scissoring) |

| 1460-1440 | C-H bending |

| 1100-1000 | C-N stretching |

Methylhydrazine Monohydrochloride

Chemical Structure:

References

Toxicity and safe handling of Methylhydrazine dihydrochloride

An In-Depth Technical Guide to the Toxicity and Safe Handling of Methylhydrazine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Proactive Approach to Potent Compound Safety

This compound and its parent compound, methylhydrazine (MMH), are potent chemicals with invaluable applications in synthesis and research. However, their utility is matched by significant toxicity, including potential carcinogenicity, neurotoxicity, and hematotoxicity. This guide is structured not as a mere list of rules, but as a technical resource to empower researchers. By understanding the why—the mechanisms of toxicity and the rationale behind safety protocols—we can cultivate a laboratory environment where scientific advancement and personal safety are mutually reinforcing. This document provides the foundational knowledge and actionable procedures to handle this compound with the respect and caution it demands.

Section 1: Chemical & Physical Identity

This compound (CAS RN: 55330-60-4) is the dihydrochloride salt of methylhydrazine (CAS RN: 60-34-4).[1] As a salt, it possesses distinct physical properties from its parent base, which is a volatile, fuming liquid.[2][3] The salt form is a white, crystalline, hygroscopic solid that is highly soluble in water.[1] This solubility means that upon dissolution, the toxicologically active species, the protonated methylhydrazine cation, is readily available. Therefore, while the physical handling hazards differ (solid powder vs. volatile liquid), the systemic toxicological risks following absorption are attributable to the methylhydrazine moiety.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Monothis compound | [1] |

| CAS Number | 55330-60-4 | [1][4][5] |

| Molecular Formula | CH₈Cl₂N₂ | [1] |

| Molecular Weight | 118.99 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Highly soluble in water | [1] |

Section 2: Toxicology and Health Hazards

Exposure to methylhydrazine can cause severe, multi-systemic toxicity. The effects can be acute, occurring shortly after a single exposure, or chronic, resulting from repeated exposures. It is considered a potential occupational carcinogen.[6]

Mechanism of Toxicity & Metabolism

The toxicity of methylhydrazine is intrinsically linked to its metabolism. In the body, hydrazine derivatives are biotransformed by enzymes such as cytochrome P450 and monoamine oxidase, leading to the formation of highly reactive free radical species, including methyl radicals.[7][8] These reactive intermediates are central to its toxic effects.

-

Genotoxicity & Carcinogenicity: The generated methyl radicals can covalently bind to DNA, forming DNA adducts. This damage to genetic material is the underlying mechanism for its mutagenic and carcinogenic properties.[9]

-

Neurotoxicity: Methylhydrazine is a potent convulsant that acts on the central nervous system (CNS), initially affecting the amygdala and subsequently the broader limbic system.[9] The primary mechanism is the depletion of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Hydrazines are known to inhibit pyridoxal kinase, an enzyme required to form pyridoxal-5-phosphate, the active form of vitamin B6. This coenzyme is essential for the synthesis of GABA. The resulting GABA deficiency leads to CNS hyperexcitability, tremors, and seizures.[10] Administration of pyridoxine (vitamin B6) has been shown to be an effective antidote for hydrazine-induced seizures.[10]

-

Hematotoxicity (Methemoglobinemia): A critical toxic effect is the induction of methemoglobinemia.[6] This occurs when the ferrous iron (Fe²⁺) in hemoglobin, which is capable of binding and transporting oxygen, is oxidized to ferric iron (Fe³⁺).[11] The resulting methemoglobin cannot carry oxygen.[12] Furthermore, its presence shifts the oxygen-hemoglobin dissociation curve to the left, meaning the remaining functional hemoglobin does not release oxygen effectively to the tissues, leading to functional anemia and cyanosis (a bluish discoloration of the skin).[11][13]

Caption: Metabolic activation of methylhydrazine leads to multi-organ toxicity.

Routes of Exposure and Health Effects

This compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled.

-

Inhalation: Acute inhalation of dust can cause severe irritation to the nose, throat, and lungs, potentially leading to pulmonary edema (fluid in the lungs), a medical emergency.[6] Systemic effects mirror other exposure routes, including CNS effects and methemoglobinemia.[14]

-

Skin Contact: The compound is readily absorbed through the skin and can cause systemic toxicity.[6] It is corrosive and can cause severe skin irritation and burns.[3]

-

Eye Contact: Direct contact with the powder can cause severe irritation and potential permanent eye damage.[3][6]

-

Ingestion: Ingestion can be fatal.[15] Symptoms include nausea, vomiting, and systemic toxic effects on the CNS, liver, kidneys, and blood.[6]

Summary of Acute Toxicity Data (for Methylhydrazine)

| Route | Species | Value | Source |

| Oral LD₅₀ | Rat | 32-33 mg/kg | [7] |

| Dermal LD₅₀ | Rabbit | 95 mg/kg | [7] |

| Inhalation LC₅₀ | Rat | 78 ppm (4-hr) | [7] |

| Inhalation LC₅₀ | Mouse | 56 ppm (4-hr) | [7] |

Section 3: Occupational Exposure and Risk Management

Given its high toxicity and potential carcinogenicity, a multi-layered approach to risk management is mandatory. This follows the hierarchy of controls: Elimination (not possible if the chemical is required), Substitution (use a less hazardous alternative if feasible), Engineering Controls , Administrative Controls , and finally, Personal Protective Equipment (PPE) .

Occupational Exposure Limits (OELs) for Methylhydrazine

| Organization | Limit | Value | Notes |

| OSHA | PEL (Ceiling) | 0.2 ppm | Skin notation |

| NIOSH | REL (Ceiling) | 0.04 ppm (2-hr) | Potential occupational carcinogen |

| ACGIH | TLV (TWA) | 0.01 ppm | Skin notation |

Source: New Jersey Department of Health Hazardous Substance Fact Sheet[6] (PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; Ceiling: Concentration not to be exceeded at any time)

Risk Assessment and Control Hierarchy

All work with this compound must begin with a formal risk assessment and the implementation of a Hazard Control Plan.[16]

Caption: Risk assessment workflow applying the hierarchy of controls.

Engineering Controls

-

Chemical Fume Hood: All procedures involving open handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a properly functioning chemical fume hood.[17][18]

-

Designated Area: The area within the fume hood where the work is performed must be formally designated as a carcinogen work area. This area should be clearly marked.[17] The surfaces should be lined with absorbent, plastic-backed paper to contain any spills and simplify decontamination.[19]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Hand Protection: Double gloving is required. Wear two pairs of nitrile gloves (minimum 4mil thickness).[17][20] Dispose of the outer gloves immediately after the procedure or if contamination is suspected. Never wear gloves outside the laboratory.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash hazard.[19]

-

Body Protection: A buttoned lab coat must be worn.[19] For procedures with a higher risk of contamination, disposable gowns or aprons are recommended. Clothing worn in the lab should cover the legs, and closed-toe shoes are required.[17]

-

Respiratory Protection: Work in a fume hood should prevent the need for respiratory protection. If a risk assessment determines that exposure limits could be exceeded (e.g., during a large spill), a NIOSH-approved respirator is required.[6] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance.[20]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed, written procedures is critical for minimizing exposure.

Protocol: Safe Weighing and Handling of this compound Powder

Objective: To safely weigh a precise amount of solid this compound for experimental use.

Causality: This protocol is designed to prevent inhalation of aerosolized powder and skin contact by using multiple layers of containment (fume hood, designated surface, sealed container) and appropriate PPE.

Methodology:

-

Preparation:

-

Don all required PPE: safety goggles, lab coat, and two pairs of nitrile gloves.

-

Set up a designated area within a chemical fume hood. Cover the work surface with plastic-backed absorbent paper.

-

Gather all necessary equipment: the stock container of this compound, a pre-labeled and pre-tared sealable container (e.g., a vial with a screw cap), spatulas, and waste bags.

-

-

Weighing (Taring Method):

-

Never weigh the powder on an open balance in the lab. [16]

-

Inside the fume hood, carefully open the stock container.

-

Using a clean spatula, transfer an approximate amount of the powder into the pre-tared, sealable container.

-

Securely close the lid on both the stock container and the new container.

-

Wipe the exterior of the sealed container with a damp paper towel to remove any residual powder. Dispose of the towel in a designated hazardous waste bag inside the hood.

-

Remove the sealed container from the fume hood and place it on the analytical balance. Record the weight.

-

If more or less material is needed, return the sealed container to the fume hood, make the adjustment, re-seal, decontaminate the exterior, and re-weigh. Repeat until the target weight is achieved.

-

-

Post-Handling & Decontamination:

-

Once the desired amount is weighed, return the stock container to its designated storage location.

-

Carefully wipe down the spatula and any other contaminated equipment with a suitable solvent (e.g., 70% ethanol) and paper towels. Dispose of the towels in the hazardous waste bag.

-

Fold the disposable bench liner inward, place it in the hazardous waste bag, and seal the bag.

-

Remove the outer pair of gloves and dispose of them in the hazardous waste bag.

-

With the inner gloves still on, transport the sealed container of weighed compound to the experimental area.

-

After completing the experiment, wash hands thoroughly with soap and water.[21]

-

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[22]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill Response

For any spill, the first priority is personal safety. For large spills (>1 gram) or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Caption: Flowchart for responding to a this compound spill.

Protocol: Cleanup of a Small Spill (<1 gram) of Solid this compound

Objective: To safely clean and decontaminate a small spill of solid powder within a chemical fume hood.

Causality: This procedure prioritizes preventing the powder from becoming airborne, which is the primary inhalation risk during a spill cleanup.[22] Wetting the powder before absorption is a critical step.[23]

Methodology:

-

Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operating correctly.

-

Don PPE: Put on full PPE, including safety goggles, a lab coat, and double nitrile gloves.

-

Prevent Aerosolization: Do not attempt to sweep the dry powder. Gently cover the spill with paper towels and carefully wet them with water to dissolve the powder and prevent it from becoming airborne.[22][23]

-

Absorb: Apply an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, over the wetted material.[24]

-

Collect Waste: Using a plastic scoop or other non-sparking tool, carefully collect all the absorbed material.[24] Place it into a heavy-duty plastic bag or a designated, labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (sponges, paper towels) as hazardous waste.[25] Because the compound is highly toxic, the rinse water should also be collected as hazardous waste.[25]

-

Final Disposal: Place all contaminated items, including the outer pair of gloves and any disposable PPE, into the hazardous waste container. Seal the container.

-

Report: Report the incident to your laboratory supervisor and EHS, as per institutional policy.

Section 6: Storage and Disposal

-

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] The storage area should be in a secured location, clearly labeled as containing a carcinogen and highly toxic chemical.[20]

-

Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[19] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.

Section 7: References

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from --INVALID-LINK--

-

Deutsche Forschungsgemeinschaft (DFG). (2024). Monomethylhydrazine. In The MAK-Collection for Occupational Health and Safety. PUBLISSO. --INVALID-LINK--

-

The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from --INVALID-LINK--

-

University of Pennsylvania, Environmental Health & Radiation Safety. (2024). SOP: Carcinogens. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2023). Risk Assessment for Carcinogenic Substances in the Lab. Retrieved from --INVALID-LINK--

-

Yale University, Environmental Health & Safety. (2021). Standard Operating Procedure - Carcinogens. Retrieved from --INVALID-LINK--

-

Weill Cornell Medicine, Environmental Health and Safety. (n.d.). Working with Carcinogens and Reproductive Toxins. Retrieved from --INVALID-LINK--

-

Duke University, Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from --INVALID-LINK--

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Hydrazine, methyl-: Human health tier II assessment. Retrieved from --INVALID-LINK--

-

U.S. Environmental Protection Agency (EPA). (n.d.). Methylhydrazine. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). CAS 55330-60-4: this compound. Retrieved from --INVALID-LINK--

-

abcr GmbH. (n.d.). AB442576 | CAS 55330-60-4. Retrieved from --INVALID-LINK--

-

University of British Columbia, Safety & Risk Services. (2025). Hazardous Drugs Spill Clean Up. Retrieved from --INVALID-LINK--

-

The University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound | 55330-60-4. Retrieved from --INVALID-LINK--

-

Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from --INVALID-LINK--

-

New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: Methyl Hydrazine. Retrieved from --INVALID-LINK--

-

University of California, San Diego, Environment, Health & Safety. (n.d.). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from --INVALID-LINK--

-

Defense Technical Information Center. (1966). A Study of the Mechanism of Acute Toxic Effects of Hydrazine, UDMH, MMH, AND SDMH. Retrieved from --INVALID-LINK--

-

University of Bristol, School of Chemistry. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from --INVALID-LINK--

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: --INVALID-LINK--

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from --INVALID-LINK--

-

Cornell University, Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from --INVALID-LINK--

-

Kadi, A. A., Al-Abdullah, N. H., Shehata, I. A., El-Tahir, K. E., & Al-Jaber, N. A. (2009). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of the Chilean Chemical Society, 54(4), 360–367. --INVALID-LINK--

-

LookChem. (n.d.). Cas 7339-53-9, Methylhydrazinehydrochloride. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2025). 1-Methylhydrazine Dihydrochloride | 55330-60-4. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6061, Methylhydrazine. Retrieved from --INVALID-LINK--

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYLHYDRAZINE. CAMEO Chemicals. Retrieved from --INVALID-LINK--

-

National Research Council (US) Committee on Toxicology. (2008). Monomethylhydrazine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Available from: --INVALID-LINK--

-

ChemBK. (2024). Methylhydrazine. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81793, Methylhydrazine hydrochloride. Retrieved from --INVALID-LINK--

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYLHYDRAZINE. CAMEO Chemicals Datasheet. Retrieved from --INVALID-LINK--

-

Hawks, A., Hicks, R. M., Holsman, J. W., & Magee, P. N. (1969). Morphological and Biochemical Effects of 1,2-Dimethylhydrazine and 1-Methylhydrazine in Rats and Mice. British Journal of Cancer, 23(1), 147-155. --INVALID-LINK--

-

Rehman, H. U. (2001). Methemoglobinemia. Western Journal of Medicine, 175(3), 193–196. --INVALID-LINK--

-

Torka, P., & Sharma, S. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available from: --INVALID-LINK--

-

Ludlow, J. T., & Wilkerson, R. G. (2025). Methemoglobinemia. Medscape. Retrieved from --INVALID-LINK--

-

MedlinePlus. (2024). Methemoglobinemia. Retrieved from --INVALID-LINK--

-

Med School. (2024). Methemoglobinemia and Methylene Blue. YouTube. Retrieved from --INVALID-LINK--

-

BC Drug and Poison Information Centre. (n.d.). Methemoglobinemia and Medications A to Z. Retrieved from --INVALID-LINK--

References

- 1. CAS 55330-60-4: this compound [cymitquimica.com]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 55330-60-4 [sigmaaldrich.com]

- 5. bjoka-vip.com [bjoka-vip.com]

- 6. nj.gov [nj.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Methemoglobinemia and Medications A to Z [dpic.org]

- 12. Methemoglobinemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. epa.gov [epa.gov]

- 15. upbio.lookchem.com [upbio.lookchem.com]

- 16. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

- 17. ehs.yale.edu [ehs.yale.edu]

- 18. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 19. jefferson.edu [jefferson.edu]

- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 21. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 23. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 24. ehs.utk.edu [ehs.utk.edu]

- 25. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

The Solubility of Methylhydrazine Dihydrochloride in Organic Solvents: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Theoretical Framework: Predicting Solubility

The solubility of a salt-like methylhydrazine dihydrochloride in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is an ionic compound that readily dissociates in polar solvents. Its solubility is influenced by several key factors:

-

Polarity: As a salt, this compound is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the methylhydrazinium and chloride ions.

-

Hydrogen Bonding: The presence of N-H bonds in the methylhydrazinium cation allows for hydrogen bonding with protic solvents (e.g., alcohols) and solvents with hydrogen bond acceptors (e.g., DMSO). This interaction can significantly contribute to its solubility.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anions, thus promoting dissolution.

Based on these principles, we can anticipate the following general solubility trends for this compound:

-

High Solubility: Expected in polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol). Also likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Limited Solubility: Expected in less polar solvents like acetone, ethyl acetate, and acetonitrile.

-

Insolubility: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.

The free base, methylhydrazine, is miscible with water, methanol, and ethanol, and soluble in hydrocarbons.[2][3] However, the dihydrochloride salt form dramatically alters these properties, generally reducing solubility in less polar organic solvents while enhancing it in highly polar media. For comparison, hydrazine sulfate is practically insoluble in ethanol, highlighting the profound impact of the salt form on solubility in organic solvents.[4][5]

Qualitative and Analogous Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is sparse. However, available qualitative information and data from structurally similar compounds provide valuable insights for solvent selection.

| Compound | Solvent | Class | Quantitative Solubility | Qualitative Solubility | Source |

| This compound | Water | Polar Protic | Data not available | Highly Soluble | [1] |

| Methylhydrazine hydrochloride | Ethanol | Polar Protic | Data not available | Soluble (used in synthesis) | [6][7] |

| 1,2-Dithis compound | Ethanol (boiling, absolute) | Polar Protic | 1 g / 20 mL | Soluble | [8] |

| N,N'-Dithis compound | DMSO | Polar Aprotic | 175 mg/mL (with sonication) | Very Soluble | [9] |

| 1,2-Dithis compound | Water, Alcohol | Polar Protic | Data not available | Mixes with water and alcohol | [10] |

This data suggests that polar solvents, particularly DMSO and alcohols (especially at elevated temperatures), are promising candidates for dissolving this compound.

Experimental Protocol for Solubility Determination: A Self-Validating System

Given the limited availability of quantitative data, experimental determination of solubility is often necessary. The following protocol outlines the reliable shake-flask method, which measures the thermodynamic equilibrium solubility.

I. Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrumentation (e.g., HPLC-UV, GC-MS, or a titrated method)

II. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to remain at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Quantitatively dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the diluted sample using a pre-validated analytical method. A standard calibration curve should be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/100 mL, or mol/L.

III. Self-Validation and Controls

-

Visual Confirmation: Ensure undissolved solid remains at the end of the equilibration period.

-

Time to Equilibrium: Perform measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

-

Reproducibility: Conduct the experiment in triplicate to ensure the precision of the results.

Visualizing the Process

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents remains limited in publicly available literature, a theoretical understanding of its chemical properties, combined with qualitative data and information from analogous compounds, provides a strong foundation for solvent selection. Polar solvents, particularly DMSO and alcohols, are recommended as initial candidates for achieving significant solubility. For applications requiring precise concentration knowledge, the experimental determination of solubility is indispensable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate the specific data required for their work, ensuring the successful application of this compound in their synthetic endeavors.

References

- 1. CAS 55330-60-4: this compound [cymitquimica.com]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. hydrazine sulfate [chemister.ru]

- 6. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]

- 7. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Thermal Stability of Methylhydrazine Dihydrochloride

Abstract

Methylhydrazine and its salts are compounds of significant interest in pharmaceutical development and as energetic materials.[1] As a potent reagent and potential carcinogen, a thorough understanding of its thermal stability is paramount for safe handling, storage, and application.[1] This guide provides a comprehensive technical overview of the thermal stability of Methylhydrazine Dihydrochloride (CH₃NH₂NH₂·2HCl). It synthesizes theoretical principles with practical, field-proven methodologies for thermal analysis, targeting researchers, scientists, and drug development professionals. This document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Nature of Methylhydrazine and its Dihydrochloride Salt

Methylhydrazine (MMH), a clear, colorless liquid with an ammonia-like odor, is a highly reactive reducing agent.[2] Its high energy content has led to its use as a rocket propellant, while its chemical reactivity makes it a valuable intermediate in organic synthesis, including the synthesis of experimental drug substances.[2][3] However, MMH is also recognized for its significant toxicity and is a suspected human carcinogen, necessitating stringent safety protocols during its handling.[1]

The formation of a dihydrochloride salt (CAS 55330-60-4) significantly alters the physical and chemical properties of the parent methylhydrazine.[3] It exists as a white crystalline solid that is highly soluble in water.[3] Salt formation generally increases the thermal stability of a compound compared to its free base form by lowering the vapor pressure and locking the reactive amine groups in a protonated state. This guide will explore the specifics of this stability and the conditions under which decomposition can occur.

Theoretical Framework of Thermal Decomposition

The thermal stability of a chemical compound refers to its resistance to decomposition upon heating. When a substance reaches its decomposition temperature, covalent bonds begin to break, leading to the formation of new, often gaseous, products. For energetic materials like hydrazine derivatives, this decomposition can be highly exothermic and can lead to a runaway reaction if not properly controlled.

The decomposition of methylhydrazine and its salts is a complex process. Studies on methylhydrazine (MMH) indicate that thermal degradation can produce hazardous products such as hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃).[4] For the dihydrochloride salt, the combustion products are expected to also include hydrogen chloride gas, carbon monoxide (CO), and carbon dioxide (CO₂).[5]

The stability of hydrazine salts is influenced by several factors:

-

Temperature: The primary driver of decomposition.

-

Presence of Catalysts: Metal ions and surfaces can significantly lower the decomposition temperature.[6]

-

Atmosphere: The presence of oxidizers can lead to combustion rather than simple decomposition.

-

Heating Rate: Higher heating rates can shift decomposition to higher temperatures but can also reveal different kinetic pathways.[7]

Analytical Methodologies for Assessing Thermal Stability

To quantitatively assess the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the thermal events a material undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. An exothermic peak indicates a release of energy, characteristic of decomposition, while an endothermic peak shows energy absorption, such as in melting or dehydration.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for identifying the temperature ranges where decomposition occurs and for quantifying the mass loss associated with the release of volatile decomposition products.

The logical workflow for a comprehensive thermal stability assessment using these techniques is illustrated below.

Caption: Workflow for Thermal Stability Assessment.

Experimental Data and Interpretation

While specific, publicly available DSC/TGA data for pure this compound is scarce, valuable insights can be drawn from studies on closely related compounds.

Thermal Behavior of Methylhydrazinium Chloride Salts

A study on a three-dimensional perovskite incorporating methylhydrazinium lead chloride (MHyPbCl₃) reported that the compound decomposes at approximately 494 K (221 °C).[1] The observed weight loss of ~22.6% in the temperature range of 494 K to 620 K corresponds to the release of methylhydrazinium chloride.[1] This provides a crucial data point, suggesting the onset of significant thermal decomposition for the methylhydrazinium chloride moiety is in the range of 221 °C.

Further research on diprotonated methylhydrazinium dichloride monohydrate (MHyIICl₂·H₂O) identified initial mass losses accompanied by two endothermic peaks at approximately 359 K (86 °C) and 410 K (137 °C).[8] These are likely attributable to the loss of water of hydration followed by the initiation of decomposition.

Comparative Data for Methylhydrazine (MMH)

For context, studies on the parent compound, methylhydrazine (MMH), using DSC show a single, strong exothermic decomposition peak.[9] The kinetic analysis of this decomposition has been extensively studied, with apparent activation energy values calculated to be around 159 kJ·mol⁻¹.[9] The self-accelerating decomposition temperature (SADT) for MMH can be as low as 412.15 K (~139 °C) for a 100 kg package, highlighting its hazardous nature.[9]

The formation of the dihydrochloride salt is expected to significantly increase the thermal stability compared to the free base, pushing the onset of decomposition to a higher temperature, as suggested by the data from the perovskite study.[1]

Summary of Thermal Properties

| Compound | Technique | Key Thermal Events | Onset Temperature (approx.) | Reference |

| Methylhydrazinium Chloride (in MHyPbCl₃) | TGA | Decomposition with release of MHyCl | ~494 K (221 °C) | [1] |

| Diprotonated Methylhydrazinium Dichloride Monohydrate | DSC/TGA | Dehydration and initial decomposition | 359 K (86 °C) & 410 K (137 °C) | [8] |

| Methylhydrazine (MMH) | DSC | Strong exothermic decomposition | SADT as low as ~412 K (139 °C) | [9] |

Experimental Protocols

The following protocols are provided as a self-validating framework for the thermal analysis of this compound. The causality behind each step is explained to ensure robust and reliable data acquisition.

Protocol: DSC Analysis

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is critical to contain any volatile decomposition products and prevent premature mass loss, ensuring the measured heat flow corresponds to the bulk decomposition.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a controlled, non-oxidative atmosphere.

-

Heat the sample at a constant rate (e.g., 10 K/min) from ambient temperature to a temperature beyond the final decomposition event (e.g., 673 K / 400 °C).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature of any significant exothermic peaks, which represents the initiation of decomposition.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHdec in J/g).

-

Caption: DSC Experimental Workflow.

Protocol: TGA Analysis

Objective: To determine the temperature-dependent mass loss profile.

Methodology:

-

Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with magnetic transition standards (Curie point).

-

Sample Preparation: Weigh 3-5 mg of this compound into an open ceramic or aluminum pan. An open pan is used to allow decomposition gases to freely evolve and be detected by the microbalance.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen at 50 mL/min).

-

Heat the sample at a constant rate (e.g., 10 K/min) over the same temperature range as the DSC experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature (°C).

-

Identify the temperatures at which mass loss begins, the rate of mass loss is maximal (from the derivative curve, DTG), and the final residual mass.

-

Correlate the mass loss steps with the exothermic events observed in the DSC thermogram.

-

Caption: TGA Experimental Workflow.

Safety, Handling, and Storage Recommendations

Given the hazardous nature of methylhydrazine and its salts, stringent safety measures are imperative.

-

Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[10] The container should be tightly sealed.

-

Decomposition Hazards: Be aware that thermal decomposition produces toxic and corrosive gases.[5] In a closed system, the pressure buildup from gaseous decomposition products can pose a significant explosion risk.

Conclusion

The thermal stability of this compound is a critical parameter for its safe application in research and development. While direct and comprehensive thermal analysis data for the pure compound is not widely published, analysis of related methylhydrazinium chloride salts indicates a decomposition onset temperature significantly higher than that of the parent methylhydrazine, likely in the range of 140-220 °C. The use of systematic and well-controlled analytical techniques such as DSC and TGA is essential for a precise determination of its thermal hazard profile. The protocols and data presented in this guide provide a robust framework for researchers to safely handle and characterize this energetic and toxicologically significant compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.org [acs.org]

- 3. CAS 55330-60-4: this compound [cymitquimica.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Methylhydrazine Dihydrochloride (CAS 55330-60-4): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of methylhydrazine dihydrochloride, a versatile yet hazardous chemical compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical information on its properties, handling, and applications. In the spirit of scientific integrity, this guide also transparently identifies areas where publicly available data is limited, offering insights based on the properties of the parent compound, methylhydrazine, and related analogues.

Core Chemical and Physical Properties

This compound is the salt form of methylhydrazine, presenting as a white crystalline solid. This salt is highly soluble in water.[1] Due to its salt nature, it has a significantly higher melting point and lower vapor pressure compared to its free base, making it more stable for storage and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55330-60-4 | [1] |

| Molecular Formula | CH₈Cl₂N₂ | [1] |

| Molecular Weight | 118.99 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 168 °C (decomposes) | ChemicalBook |

| Solubility | Highly soluble in water | [1] |

| Synonyms | Monothis compound, Hydrazine, methyl-, dihydrochloride | [1] |

Table 2: Reference Properties of Methylhydrazine (Free Base)

| Property | Value | Source(s) |

| CAS Number | 60-34-4 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 87.5 °C | [4] |

| Density | 0.875 g/mL at 20 °C | [2] |

| Flash Point | -8 °C (closed cup) | [2] |

| Vapor Pressure | 37.5 mmHg at 20 °C | [2] |

Synthesis and Handling

Synthetic Pathways

This compound is typically prepared by treating methylhydrazine with two equivalents of hydrochloric acid. The synthesis of the methylhydrazine precursor can be achieved through various methods, including the Raschig process, which involves the reaction of chloramine with monomethylamine.[5] Patents have described the methylation of hydrazine or its hydrochloride salts with reagents like methyl chloride or a methanol/HCl mixture to produce methylhydrazine hydrochloride, which can be further treated to yield the dihydrochloride.[6]

Illustrative Experimental Protocol: Synthesis of 1,2-Dithis compound

This protocol is adapted from a procedure in Organic Syntheses for a related compound and should be considered as an illustrative example.[7]

Step 1: Hydrolysis of the Dibenzoyl Precursor In a 2-liter flask equipped for reflux and situated in a fume hood, a mixture of 67 g (0.25 mole) of dibenzoyldimethylhydrazine and 250 mL of 32% hydrochloric acid is gently refluxed for two hours.[7]

Step 2: Removal of Benzoic Acid The reaction mixture is then subjected to steam distillation to remove the resulting benzoic acid until approximately 10 liters of distillate have been collected.[7]

Step 3: Isolation of the Dihydrochloride Salt The residual liquid from the distillation is evaporated to dryness under reduced pressure on a water bath. The resulting crystalline dihydrochloride is then treated with 25 mL of absolute ethyl alcohol, and the mixture is again evaporated to dryness under reduced pressure. This alcohol treatment is repeated to ensure the removal of any remaining water.[7]

Step 4: Purification The crude dihydrochloride is crushed with a mixture of 25 mL of absolute alcohol and 2-3 mL of concentrated hydrochloric acid, filtered, and washed with 10-15 mL of cold absolute alcohol. The product is then dried in a vacuum desiccator.[7] For further purification, the dihydrochloride can be recrystallized by dissolving it in boiling absolute ethyl alcohol (approximately 20 mL of alcohol per gram of product), adding a small amount of concentrated hydrochloric acid, and then, after slight cooling, adding about one-fifth of the volume of ether to induce crystallization.[7]

Handling and Storage

This compound is a hazardous substance and requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[8] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Spills: In case of a spill, avoid generating dust. Carefully scoop the solid material into a suitable container for disposal.

Reactivity and Applications

This compound serves primarily as a stable precursor to methylhydrazine, which is a powerful reducing agent and a versatile building block in organic synthesis. The free base is typically generated in situ by neutralizing the dihydrochloride salt with a suitable base.

Application in Heterocyclic Synthesis: Pyrazole Formation

Methylhydrazine is a key reagent in the synthesis of pyrazoles, which are important scaffolds in medicinal chemistry. The following is a representative protocol from Organic Syntheses that demonstrates the use of methylhydrazine in a pyrazole synthesis.[9] Although this procedure starts with the free base, in a typical laboratory setting, the methylhydrazine would be generated from the dihydrochloride salt immediately before use.

Experimental Protocol: Synthesis of 5-Benzo[10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole

Step 1: Formation of the Hydrazone In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser, and a rubber septum, 4-chlorobenzaldehyde (5.00 g, 35.5 mmol) is dissolved in methanol (200 mL). Methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol) is then added dropwise via syringe over 3 minutes. The reaction mixture is stirred at room temperature for 2 hours to form the corresponding hydrazone.[9]

Step 2: Cycloaddition Reaction The rubber septum is removed, and 3,4-methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol) is added as a solid in one portion. The reaction mixture is stirred at room temperature, open to the air, for 72 hours.[9]

Step 3: Product Isolation Water (60 mL) is added to the mixture over 20 minutes, and the resulting suspension is stirred for an additional hour. The yellow solid that forms is collected by vacuum filtration, washed with a 1:1 mixture of methanol and water, and dried overnight.[9]

Step 4: Purification The crude product is recrystallized from a minimum amount of boiling methanol to yield the pure pyrazole.[9]

Safety and Toxicology

The hazardous nature of methylhydrazine and its salts cannot be overstated. It is crucial for researchers to be fully aware of the risks and to implement appropriate safety measures.

-

Toxicity: Methylhydrazine and its derivatives are toxic by ingestion, inhalation, and skin absorption. They are known to be convulsants and can affect the central nervous system, liver, and blood.[8]

-

Carcinogenicity: Methylhydrazine is a suspected human carcinogen.[1]

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H350 | May cause cancer |

| H410 | Very toxic to aquatic life with long lasting effects |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

Source: abcr Gute Chemie

Thermal Stability

DSC analysis of methylhydrazine shows a single, strong exothermic decomposition peak, indicating a significant release of energy upon decomposition.[11] The apparent activation energy for this decomposition has been calculated to be approximately 159 kJ·mol⁻¹.[11] It is important to note that the dihydrochloride salt is expected to have a different, likely higher, decomposition temperature due to its greater thermal stability.

Conclusion

This compound is a valuable chemical intermediate, providing a more stable and handleable source of methylhydrazine for applications in organic synthesis. However, its significant toxicity and potential carcinogenicity necessitate stringent safety protocols. This guide has provided a comprehensive overview of its known properties, handling procedures, and applications, while also highlighting the current gaps in publicly available experimental data. It is imperative that researchers consult the latest Safety Data Sheets (SDS) and conduct thorough risk assessments before working with this compound.

References

- 1. CAS 55330-60-4: this compound [cymitquimica.com]

- 2. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]

- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]

- 6. EP2042483A1 - Method for manufacturing monomethyl hydrazine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bjoka-vip.com [bjoka-vip.com]

- 11. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles Using Methylhydrazine Dihydrochloride

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 1-methyl-substituted pyrazoles utilizing methylhydrazine dihydrochloride as a key reagent. Pyrazoles are a fundamentally important class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. This document offers an in-depth exploration of the Knorr pyrazole synthesis, focusing on the mechanistic rationale, practical execution, safety considerations, and troubleshooting when using the dihydrochloride salt of methylhydrazine. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking a robust and reliable method for constructing the 1-methylpyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] The ability to readily substitute the pyrazole ring at multiple positions allows for fine-tuning of a molecule's steric and electronic profile, making it an invaluable tool for lead optimization in drug discovery programs.

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for constructing this heterocyclic system.[2] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This guide specifically addresses the use of this compound, a stable and convenient source of methylhydrazine for the synthesis of N-methylated pyrazoles.

Reaction Mechanism and Rationale

The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via the Knorr synthesis pathway. The reaction is typically acid-catalyzed and involves a condensation-cyclization-dehydration sequence.[3][4]

The Role of this compound:

Methylhydrazine is a reactive and volatile liquid. The use of its dihydrochloride salt offers several practical advantages:

-

Stability: The salt is a stable, crystalline solid that is easier to handle and store than the free base.

-

Safety: It has a lower vapor pressure, reducing inhalation risks.

-

Controlled Release: In the reaction, the active methylhydrazine free base is generated in situ.

The presence of the hydrochloride necessitates consideration of the reaction's pH. The reaction is often carried out in a protic solvent like ethanol or methanol. While the initial condensation can be acid-catalyzed, the cyclization step benefits from the availability of the free nucleophilic nitrogen. Therefore, a weak base (e.g., sodium acetate) is sometimes added to neutralize the HCl and liberate the methylhydrazine.[5] Alternatively, the reaction can be run under acidic conditions followed by a basic workup.

Mechanistic Steps:

-

Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate, a hydroxyl-pyrazolidine, readily dehydrates under the reaction conditions to form the stable, aromatic pyrazole ring.

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 1,3,5-trimethylpyrazole from this compound and acetylacetone. This procedure can be adapted for other 1,3-dicarbonyl compounds with appropriate modifications.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | e.g., Sigma-Aldrich |

| Acetylacetone (2,4-Pentanedione) | ≥99% | e.g., Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | e.g., VWR |

| Dichloromethane (DCM) | ACS Grade | e.g., VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., VWR |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

Step-by-Step Synthesis Protocol

Caption: Figure 2: Experimental Workflow

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 38.8 mmol) in 50 mL of ethanol.

-

Add acetylacetone (3.88 g, 38.8 mmol, 1.0 equivalent) to the solution.

-

-

Reaction Setup and Reflux:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Note: The use of the dihydrochloride salt provides the acidic catalysis necessary for the initial condensation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

-

Aqueous Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the ethanolic solution into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid and quench the reaction. Be cautious as gas evolution (CO₂) will occur.

-

Stir the mixture for 15-20 minutes.

-

-

Product Extraction:

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

-